molecular formula C9H16O2 B14149380 Methyl (Z)-6-methylhept-4-enoate CAS No. 112375-44-7

Methyl (Z)-6-methylhept-4-enoate

Cat. No.: B14149380
CAS No.: 112375-44-7
M. Wt: 156.22 g/mol
InChI Key: QUFUSBQFKQNUIR-XQRVVYSFSA-N
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Description

Methyl (Z)-6-methylhept-4-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the corresponding carboxylic acid and methanol. The compound features a double bond in the Z-configuration, which means that the higher priority substituents on each carbon of the double bond are on the same side. This configuration can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (Z)-6-methylhept-4-enoate can be synthesized through various methods. One common approach involves the esterification of (Z)-6-methylhept-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-6-methylhept-4-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used for ester reduction.

    Substitution: Nucleophilic substitution reactions often require catalysts such as acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: (Z)-6-methylhept-4-enoic acid.

    Reduction: (Z)-6-methylhept-4-en-1-ol.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl (Z)-6-methylhept-4-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: Research into its potential as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of methyl (Z)-6-methylhept-4-enoate in chemical reactions involves the interaction of its ester functional group with various reagents. For example, in nucleophilic substitution reactions, the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the new product.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-6-methylhept-4-enoate: The E-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.

    Ethyl (Z)-6-methylhept-4-enoate: An ester with an ethyl group instead of a methyl group.

    Methyl (Z)-6-methylheptanoate: A saturated ester without the double bond.

Uniqueness

Methyl (Z)-6-methylhept-4-enoate is unique due to its Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its E-isomer or other similar compounds.

Properties

CAS No.

112375-44-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl (Z)-6-methylhept-4-enoate

InChI

InChI=1S/C9H16O2/c1-8(2)6-4-5-7-9(10)11-3/h4,6,8H,5,7H2,1-3H3/b6-4-

InChI Key

QUFUSBQFKQNUIR-XQRVVYSFSA-N

Isomeric SMILES

CC(C)/C=C\CCC(=O)OC

Canonical SMILES

CC(C)C=CCCC(=O)OC

Origin of Product

United States

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